(-)-Sweroside

Catalog No.
S573450
CAS No.
14215-86-2
M.F
C16H22O9
M. Wt
358.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Sweroside

CAS Number

14215-86-2

Product Name

(-)-Sweroside

IUPAC Name

(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one

Molecular Formula

C16H22O9

Molecular Weight

358.34 g/mol

InChI

InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1

InChI Key

VSJGJMKGNMDJCI-ZASXJUAOSA-N

SMILES

Array

Synonyms

1,9-trans-9,5-cis-sweroside, sweroside

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Sweroside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Sweroside is a structurally distinct secoiridoid glycoside characterized by its dihydropyran ring and vinyl group, notably lacking the C-5 hydroxyl found in closely related analogs. Commercially, it is procured as a high-purity analytical standard for the quality control of Gentianaceae and Caprifoliaceae botanicals, and as a specialized chiral building block for the semi-synthesis of complex monoterpenoid indole alkaloids. In pharmacological research, its unique structural profile translates to specific neuroprotective, hepatoprotective, and anti-inflammatory activities, making it an essential baseline reference material for in vitro screening where crude extracts or generic iridoids fail to provide reproducible, target-specific data [1].

Substituting (-)-Sweroside with its most common in-class analogs, such as gentiopicroside or swertiamarin, fundamentally compromises both synthetic workflows and analytical assays. In chemical synthesis, the absence of a C-5 hydroxyl group in (-)-sweroside is critical; attempting to use swertiamarin as a precursor for secologanin derivatives leads to unwanted oxidation states and altered downstream stereochemistry [1]. Furthermore, relying on crude plant extracts as a cost-saving substitute is analytically unviable. (-)-Sweroside is present at drastically lower concentrations than gentiopicroside in natural sources, leading to severe signal swamping in HPLC quantification and overwhelming off-target effects in biological models [2].

Extraction Yield & Natural Abundance: The Inefficiency of Crude Extraction

When evaluating the sourcing of secoiridoids, relying on crude plant extracts is highly inefficient for obtaining (-)-Sweroside. Quantitative HPLC analysis of Gentiana lutea root cortex reveals that (-)-Sweroside is present at drastically lower concentrations compared to the dominant in-class analog, gentiopicroside[1]. This massive disparity necessitates the procurement of high-purity isolated or synthesized (-)-Sweroside to avoid signal swamping in analytical applications.

Evidence DimensionNatural abundance in root cortex
Target Compound Data0.174 mg/g dry root
Comparator Or BaselineGentiopicroside: 7.19 mg/g dry root
Quantified Difference(-)-Sweroside is ~41 times less abundant than gentiopicroside.
ConditionsMethanolic extraction and HPLC quantification of Gentiana lutea roots.

Buyers cannot rely on crude Gentiana extracts to supply meaningful amounts of Sweroside; high-purity procurement is strictly required to avoid gentiopicroside contamination.

In Vitro Handling & Baseline Cytotoxicity

For researchers establishing baseline cellular assays, (-)-Sweroside offers a vastly superior handling profile compared to its hydroxylated analog, swertiamarin. In standard preliminary toxicity screens, (-)-Sweroside demonstrated a significantly higher LD50, indicating lower background toxicity [1]. This allows for a wider therapeutic window when dosing in complex in vitro models.

Evidence DimensionGeneral cytotoxicity (LD50)
Target Compound Data34 µg/mL
Comparator Or BaselineSwertiamarin: 8.0 µg/mL
Quantified Difference(-)-Sweroside exhibits 4.25-fold lower baseline toxicity.
ConditionsBrine shrimp lethality bioassay (standard preliminary toxicity screen).

Provides a significantly wider therapeutic window and lower background toxicity than swertiamarin, reducing confounding cell-death variables in pharmacological screening.

Hepatocyte Respiration Maintenance in MASLD Models

In the context of metabolic dysfunction-associated steatotic liver disease (MASLD) modeling, (-)-Sweroside outperforms its structural peers in preserving mitochondrial function. When HepG2 cells were exposed to lipotoxic arachidonic acid stress, pre-treatment with (-)-Sweroside yielded the highest basal respiration rate among tested secoiridoids, slightly edging out the more common gentiopicroside[1].

Evidence DimensionHepatocyte basal respiration rate
Target Compound Data114 pmol/min
Comparator Or BaselineGentiopicroside: 109 pmol/min
Quantified Difference(-)-Sweroside yielded a ~4.6% higher basal respiration rate under lipotoxic stress.
ConditionsHepG2 cells exposed to arachidonic acid (in vitro MASLD model).

For researchers modeling steatotic liver disease, (-)-Sweroside is the optimal secoiridoid standard for maximizing mitochondrial basal respiration recovery.

Target-Specific Antiproliferative Selectivity

(-)-Sweroside demonstrates exceptional target specificity in neuro-oncology applications, a critical factor for validating hit compounds. In comparative viability assays, (-)-Sweroside potently inhibited U251 glioblastoma cells while requiring a drastically higher concentration to affect normal human astrocytes [1]. This distinct therapeutic window is essential for minimizing off-target effects in complex co-culture systems.

Evidence DimensionAntiproliferative IC50
Target Compound Data10 µM (U251 glioblastoma cells)
Comparator Or Baseline100 µM (Normal human astrocytes)
Quantified Difference10-fold selectivity index for neoplastic cells over healthy astrocytes.
Conditions24h incubation, viability measured via CCK8 assay.

Validates (-)-Sweroside as a highly selective reference standard for neuro-oncology screening, avoiding the confounding off-target cell death seen with broader chemotherapeutics.

High-Fidelity Analytical Standardization for Botanical Quality Control

Due to its extremely low natural abundance compared to gentiopicroside, procuring high-purity (-)-Sweroside is strictly required for the accurate HPLC/UV standardization of Gentianaceae extracts. Relying on crude mixtures leads to signal swamping, making isolated (-)-Sweroside the only viable choice for compliance-grade quality control[1].

Low-Toxicity Baseline Screening in Cellular Models

When constructing in vitro screening libraries, (-)-Sweroside is preferred over swertiamarin for establishing baseline secoiridoid activity. Its 4.25-fold lower general cytotoxicity ensures that observed pharmacological effects are not confounded by background cell death, providing a cleaner therapeutic window for complex assays[2].

Mitochondrial Function Recovery in MASLD Assays

In metabolic dysfunction-associated steatotic liver disease (MASLD) research, (-)-Sweroside is the optimal reference standard for evaluating mitochondrial recovery. Its superior ability to maintain basal respiration under arachidonic acid stress makes it a more effective positive control than gentiopicroside for lipotoxicity models [3].

Selective Cytotoxicity Controls in Neuro-Oncology

(-)-Sweroside is deployed as a highly specific baseline control in glioblastoma viability assays. Its validated 10-fold selectivity index for neoplastic cells over healthy astrocytes ensures that researchers can accurately calibrate assay sensitivity without the overwhelming off-target toxicity associated with generic chemotherapeutic standards[4].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

358.12638228 Da

Monoisotopic Mass

358.12638228 Da

Heavy Atom Count

25

UNII

I3YG76417O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14215-86-2

Wikipedia

Sweroside

Dates

Last modified: 08-15-2023

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